[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride
CAS No.:
Cat. No.: VC18066830
Molecular Formula: C8H11ClFNO
Molecular Weight: 191.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClFNO |
|---|---|
| Molecular Weight | 191.63 g/mol |
| IUPAC Name | [4-(aminomethyl)-3-fluorophenyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H |
| Standard InChI Key | GDPGAKMQUJINMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride, reflects its core structure: a benzene ring with a hydroxymethyl (-CH₂OH) group, a fluorine atom at the 3-position, and an aminomethyl (-CH₂NH₂) group at the 4-position . The hydrochloride salt forms via protonation of the amine group, improving stability and solubility.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClFNO | |
| Molecular Weight | 191.63 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1CO)F)CN.Cl | |
| InChI Key | GDPGAKMQUJINMN-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating its structure. The ¹H NMR spectrum typically displays signals for the aromatic protons (δ 7.2–7.4 ppm), hydroxymethyl group (δ 4.6 ppm), and aminomethyl group (δ 3.1 ppm). The ¹⁹F NMR signal appears near −110 ppm, consistent with meta-fluorine substitution .
Synthetic Routes and Optimization
Challenges in Purification
The compound’s polar functional groups necessitate chromatographic purification (e.g., silica gel with dichloromethane/methanol gradients). Yield optimization remains a focus, with current methods achieving ~70–80% purity .
Biological Activities and Mechanisms
Enzymatic Interactions
The aminomethyl group may coordinate with ATP-binding sites of kinases, while the fluorine atom enhances binding affinity through hydrophobic interactions . Computational docking studies suggest a binding energy of −9.2 kcal/mol for EGFR.
Table 2: Biological Activity Comparison
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride | EGFR | 85 | |
| Gefitinib | EGFR | 33 | |
| Erlotinib | HER-2 | 22 |
Comparative Analysis with Structural Analogues
Fluorophenyl Derivatives
-
(4-Amino-3-fluorophenyl)methanol: Lacks the aminomethyl group, reducing kinase affinity .
-
2-(4-Fluorophenyl)-1H-benzimidazole: Shares fluorine substitution but features a benzimidazole core, altering solubility .
Aminomethyl-Containing Compounds
-
1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropanol: Cyclopropane ring increases steric hindrance, limiting bioavailability.
Future Research Directions
Pharmacokinetic Optimization
Modifying the hydroxymethyl group to ester prodrugs (e.g., acetyl or phosphate derivatives) could enhance membrane permeability.
Target Validation
High-throughput screening against kinase libraries (e.g., Janus kinases) will clarify its selectivity .
Preclinical Development
Toxicity studies in murine models are essential to assess hepatotoxicity and nephrotoxicity risks .
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